molecular formula C7H10N2O2S B7479713 6-(Ethanesulfonyl)pyridin-3-amine

6-(Ethanesulfonyl)pyridin-3-amine

Cat. No.: B7479713
M. Wt: 186.23 g/mol
InChI Key: LJJBTDYNAGYHRR-UHFFFAOYSA-N
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Description

6-(Ethanesulfonyl)pyridin-3-amine is a pyridine derivative featuring an ethanesulfonyl group (-SO₂C₂H₅) at the 6-position and an amine (-NH₂) at the 3-position of the pyridine ring. The sulfonyl moiety may also influence solubility and metabolic stability .

Properties

IUPAC Name

6-ethylsulfonylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJBTDYNAGYHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(ethanesulfonyl)pyridin-3-amine typically involves the introduction of the ethanesulfonyl group onto a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with ethanesulfonyl chloride in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-(Ethanesulfonyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, ethyl-substituted pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

6-(Ethanesulfonyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(ethanesulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(Ethanesulfonyl)pyridin-3-amine with key analogues based on substituent groups, molecular weight, and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound -SO₂C₂H₅ C₇H₁₀N₂O₂S 198.23 (estimated) Likely polar, moderate solubility
6-(Perfluoroethyl)pyridin-3-amine -CF₂CF₃ C₇H₅F₅N₂ 212.12 High hydrophobicity, electronegative
6-(Thiophen-3-yl)pyridin-3-amine -C₄H₃S (thiophene) C₉H₉N₂S 176.24 Aromatic, sulfur enhances π-stacking
6-(Oxetan-3-yloxy)pyridin-3-amine -O-(oxetan-3-yl) C₈H₁₀N₂O₂ 166.18 Strained ether, may improve solubility
6-Ethylpyridin-3-amine -C₂H₅ C₇H₁₀N₂ 122.17 Nonpolar, lipophilic
6-(Difluoromethyl)pyridin-3-amine dihydrochloride -CF₂H (as salt) C₆H₇F₂N₂·2HCl 213.05 (salt form) Enhanced stability, ionic solubility

Key Observations :

  • Solubility Modulation : The oxetane group () and dihydrochloride salt () are strategies to enhance aqueous solubility, critical for bioavailability in pharmaceuticals.
  • Aromatic Interactions : Thiophene-containing analogues () leverage sulfur’s polarizability for enhanced π-π stacking in materials science or kinase inhibitors .

Contrasts :

  • Ethanesulfonyl derivatives (e.g., Ethanesulfonyl Chloride) demand rigorous exposure controls compared to simpler analogues like 6-Ethylpyridin-3-amine .
  • Fluorinated compounds (e.g., perfluoroethyl, difluoromethyl) may pose environmental persistence concerns due to C-F bond stability .

Biological Activity

6-(Ethanesulfonyl)pyridin-3-amine is a sulfonamide derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N2O2S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound consists of a pyridine ring substituted with an ethanesulfonyl group and an amino group at the 3-position. The sulfonamide moiety is known for its ability to interact with various enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammatory pathways. Inhibitors of sEH have been shown to reduce inflammation and pain, suggesting a therapeutic potential for conditions like arthritis and other inflammatory diseases .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and mood regulation. Such interactions could provide insights into its potential use as an analgesic or antidepressant.

Biological Activity Overview

Research has identified several key areas where this compound exhibits notable biological activity:

Activity Description
Anti-inflammatoryInhibits sEH, reducing pro-inflammatory eicosanoids and alleviating symptoms in inflammatory diseases .
AnalgesicPotential modulation of pain pathways through receptor interactions.
AntimicrobialExhibits activity against certain bacterial strains, possibly due to structural similarities with known antibiotics.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound effectively reduced markers of inflammation in animal models of arthritis. The inhibition of sEH was linked to decreased levels of inflammatory mediators such as cytokines and prostaglandins .
  • Analgesic Properties : Research indicated that the compound could modulate pain responses through central nervous system pathways. In rodent models, administration resulted in significant pain relief compared to control groups, suggesting its potential as a non-opioid analgesic.
  • Antimicrobial Activity : In vitro studies showed that this compound had inhibitory effects on several bacterial strains, indicating a possible role in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis.

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